molecular formula C10H15Cl2N3 B1443542 2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride CAS No. 1361111-91-2

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride

Cat. No.: B1443542
CAS No.: 1361111-91-2
M. Wt: 248.15 g/mol
InChI Key: WCOLVNPMOYOFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3 and a molecular weight of 248.15 g/mol. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then purified through crystallization or chromatography . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride can be compared with other similar compounds, such as:

    2-Chloropyrazine: A simpler compound with similar reactivity but lacking the piperidine moiety.

    3-(1-Methylpiperidin-3-yl)pyrazine: Similar structure but without the chlorine atom, leading to different reactivity and applications.

    2-Chloro-3-(1-ethylpiperidin-3-yl)pyrazine hydrochloride: A closely related compound with an ethyl group instead of a methyl group, which can affect its chemical properties and applications.

Properties

IUPAC Name

2-chloro-3-(1-methylpiperidin-3-yl)pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.ClH/c1-14-6-2-3-8(7-14)9-10(11)13-5-4-12-9;/h4-5,8H,2-3,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOLVNPMOYOFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=NC=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride
Reactant of Route 4
2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride
Reactant of Route 6
2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.